molecular formula C7H14ClNO3 B1428222 Methyl 2-(morpholin-2-yl)acetate hydrochloride CAS No. 1187932-65-5

Methyl 2-(morpholin-2-yl)acetate hydrochloride

Cat. No. B1428222
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-UHFFFAOYSA-N
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Description

“Methyl 2-(morpholin-2-yl)acetate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It has a molecular weight of 195.65 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(morpholin-2-yl)acetate hydrochloride” is represented by the formula C7H14ClNO3 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational properties are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-(morpholin-2-yl)acetate hydrochloride” is a solid at room temperature . It has a molecular weight of 195.65 . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including Methyl 2-(morpholin-2-yl)acetate hydrochloride, play a significant role in pharmaceutical research due to their broad spectrum of pharmacological activities. Morpholine, a key structural component, is present in various compounds with diverse pharmacological actions. This review highlights the chemical design and synthesis of morpholine derivatives, emphasizing their potential in developing novel therapeutic agents with potent pharmacophoric activities. The exploration of methodologies for synthesizing morpholine and pyran analogues reveals their importance in biochemical applications, underscoring the molecule's versatility and significance in medicinal chemistry (Asif & Imran, 2019).

Pharmaceutical Applications of Piperazine and Morpholine

Piperazine and morpholine nuclei are foundational elements in the synthesis of a broad array of pharmaceuticals. These compounds exhibit a wide spectrum of pharmaceutical applications, driven by the development of new synthetic methods for their derivatives. Current research trends in piperazine and morpholine analogues synthesis are instrumental in uncovering their pharmacophoric activities, highlighting the therapeutic potential of these structures in drug development (Mohammed et al., 2015).

Gene Function Inhibition with Morpholino Oligos

Morpholino oligos, including structures related to Methyl 2-(morpholin-2-yl)acetate hydrochloride, have emerged as effective tools for inhibiting gene function in various model organisms. This approach has facilitated the study of maternal and zygotic gene functions, offering a relatively simple and rapid method for gene function analysis. The use of morpholinos in developmental biology underscores their value in genetic studies and potential therapeutic applications (Heasman, 2002).

Environmental Applications: Regenerated Cellulose

Methyl 2-(morpholin-2-yl)acetate hydrochloride and related morpholine derivatives are utilized in the production of lyocell fiber, a type of regenerated cellulose manufactured using the N-methyl morpholine-N-oxide (NMMO) dissolution method. This environmentally friendly process highlights the application of morpholine derivatives in creating sustainable materials with unique properties, offering an eco-friendly alternative to conventional fibers (Zhang et al., 2018).

properties

IUPAC Name

methyl 2-morpholin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJOZNLGYVWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745239
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(morpholin-2-yl)acetate hydrochloride

CAS RN

1187932-65-5
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(morpholin-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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